molecular formula C10H21N3O B13180430 N-(4-aminocyclohexyl)-2-(dimethylamino)acetamide

N-(4-aminocyclohexyl)-2-(dimethylamino)acetamide

Katalognummer: B13180430
Molekulargewicht: 199.29 g/mol
InChI-Schlüssel: XSWWERMVUITBTB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-aminocyclohexyl)-2-(dimethylamino)acetamide: is an organic compound with a complex structure that includes an aminocyclohexyl group and a dimethylaminoacetamide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-aminocyclohexyl)-2-(dimethylamino)acetamide typically involves the following steps:

    Formation of the Aminocyclohexyl Intermediate: The starting material, cyclohexanone, undergoes reductive amination with ammonia or an amine to form 4-aminocyclohexanone.

    Acylation Reaction: The 4-aminocyclohexanone is then reacted with 2-(dimethylamino)acetyl chloride in the presence of a base such as triethylamine to form this compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: N-(4-aminocyclohexyl)-2-(dimethylamino)acetamide can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as halides, alcohols, and amines.

Major Products Formed:

    Oxidation: Formation of N-(4-aminocyclohexyl)-2-(dimethylamino)acetic acid.

    Reduction: Formation of N-(4-aminocyclohexyl)-2-(dimethylamino)ethanol.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry: N-(4-aminocyclohexyl)-2-(dimethylamino)acetamide is used as a building block in the synthesis of more complex organic molecules

Biology: In biological research, this compound is studied for its potential as a biochemical probe. It can be used to investigate the interactions between proteins and small molecules, aiding in the understanding of biological pathways.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structure allows for modifications that can lead to the creation of drugs with specific therapeutic effects.

Industry: this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the development of advanced materials with specific characteristics.

Wirkmechanismus

The mechanism of action of N-(4-aminocyclohexyl)-2-(dimethylamino)acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context in which the compound is used, such as in medicinal chemistry or biochemical research.

Vergleich Mit ähnlichen Verbindungen

  • N-(4-aminocyclohexyl)-2-(methylamino)acetamide
  • N-(4-aminocyclohexyl)-2-(ethylamino)acetamide
  • N-(4-aminocyclohexyl)-2-(propylamino)acetamide

Comparison: N-(4-aminocyclohexyl)-2-(dimethylamino)acetamide is unique due to the presence of the dimethylamino group, which imparts specific chemical and physical properties. Compared to its analogs with different alkyl groups, this compound may exhibit different reactivity and biological activity, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C10H21N3O

Molekulargewicht

199.29 g/mol

IUPAC-Name

N-(4-aminocyclohexyl)-2-(dimethylamino)acetamide

InChI

InChI=1S/C10H21N3O/c1-13(2)7-10(14)12-9-5-3-8(11)4-6-9/h8-9H,3-7,11H2,1-2H3,(H,12,14)

InChI-Schlüssel

XSWWERMVUITBTB-UHFFFAOYSA-N

Kanonische SMILES

CN(C)CC(=O)NC1CCC(CC1)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.